molecular formula C12H12O2 B8403254 Endo-1,4a,8,8a-tetrahydro-1,4-ethanonaphthalene-5,8-dione CAS No. 2816-25-3

Endo-1,4a,8,8a-tetrahydro-1,4-ethanonaphthalene-5,8-dione

Cat. No. B8403254
CAS RN: 2816-25-3
M. Wt: 188.22 g/mol
InChI Key: RVYRSLQPTCIBMM-UHFFFAOYSA-N
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Patent
US08314253B2

Procedure details

To a solution of 25.6 g of tricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-dione in 600 mL of MeOH were added 58.0 g of CeCl3 7H2O. Then, 5.7 g of NaBH4 were portionwise added at 0° C. and the mixture was stirred for 1 h at the same temperature. After evaporation of the solvent the residue was redissolved in EtOAc, it was washed with H2O, dried over MgSO4 and concentrated in vacuo. The crude was again redissolved in EtOAc and triturated with Hept to obtain 27.9 g of the desired compound as mixture of stereoisomers as brownish solid.
Quantity
25.6 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:12][CH2:11][CH:8]([CH:9]=[CH:10]1)[CH:7]1[CH:2]2[C:3](=[O:14])[CH:4]=[CH:5][C:6]1=[O:13].[BH4-].[Na+]>CO>[CH:8]12[CH2:11][CH2:12][CH:1]([CH:10]=[CH:9]1)[CH:2]1[CH:7]2[CH:6]([OH:13])[CH:5]=[CH:4][CH:3]1[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
C12C3C(C=CC(C3C(C=C1)CC2)=O)=O
Name
CeCl3
Quantity
58 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in EtOAc
WASH
Type
WASH
Details
it was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude was again redissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
triturated with Hept

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C3C(C=CC(C3C(C=C1)CC2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.